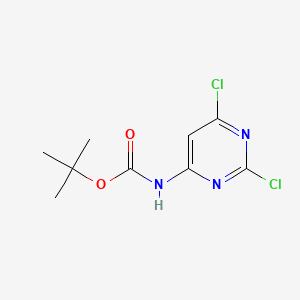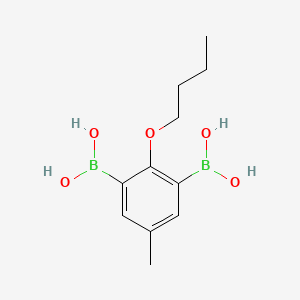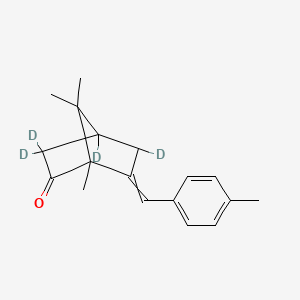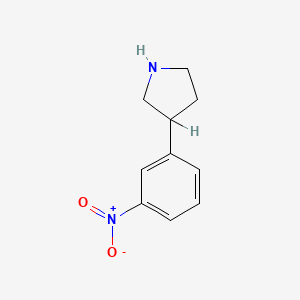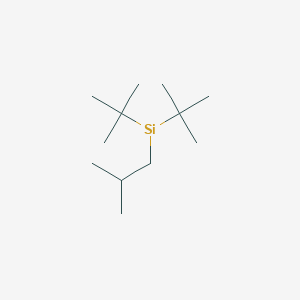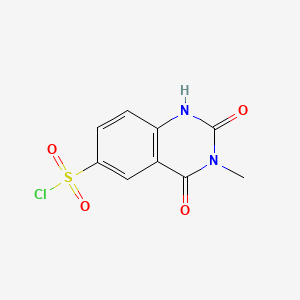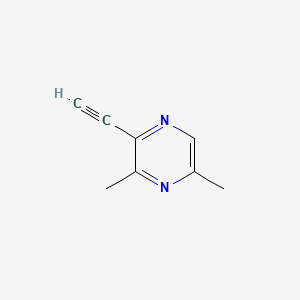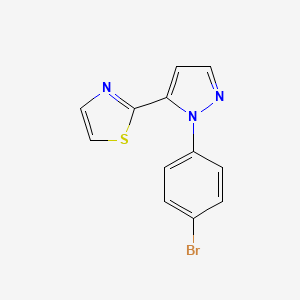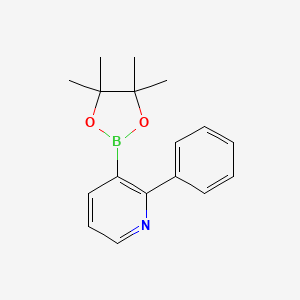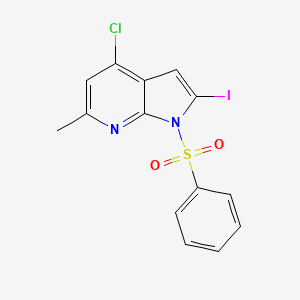
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole, also known as PSI, is a compound that has gained attention in recent years due to its potential applications in scientific research. PSI is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole involves the inhibition of various enzymes and proteins. 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole inhibits the activity of protein kinase C and protein kinase B by binding to their ATP-binding sites. This binding prevents the transfer of phosphate groups to their substrates, leading to the suppression of cell proliferation and the induction of apoptosis. 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole also inhibits the activity of the proteasome by binding to its active site. This binding prevents the degradation of damaged or misfolded proteins, leading to the accumulation of toxic proteins and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole in lab experiments is its specificity for certain enzymes and proteins. This specificity allows for the targeting of specific pathways and processes in cells. Another advantage is its ability to induce apoptosis in cancer cells, which can be useful in the development of cancer therapies. However, one of the limitations of using 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole in lab experiments is its potential toxicity to normal cells. Careful dosing and monitoring are required to avoid toxicity.
Direcciones Futuras
For research include the development of 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole-based therapies for cancer treatment and the exploration of its potential as a diagnostic tool.
Métodos De Síntesis
The synthesis of 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has been achieved using various methods. One of the most commonly used methods is the reaction of 4-chloro-2-iodo-6-methyl-7-azaindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. This method yields 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole in good yields and high purity. Other methods include the reaction of 4-chloro-2-iodo-6-methyl-7-azaindole with sulfonyl chlorides followed by oxidation or reduction of the resulting intermediate.
Aplicaciones Científicas De Investigación
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has been found to have potential applications in scientific research. It has been shown to inhibit the activity of several kinases, including protein kinase C and protein kinase B. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis. 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of damaged or misfolded proteins. This inhibition can lead to the accumulation of toxic proteins and the induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-2-iodo-6-methylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-7-12(15)11-8-13(16)18(14(11)17-9)21(19,20)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESIIDSAGVHIFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

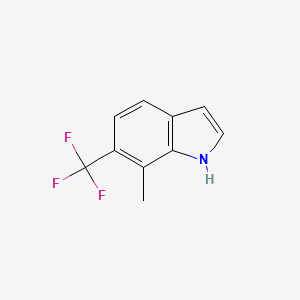
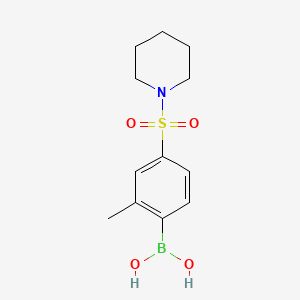
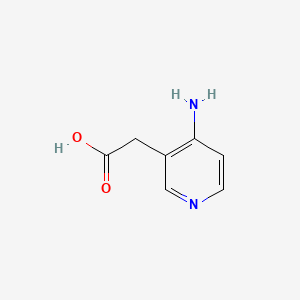
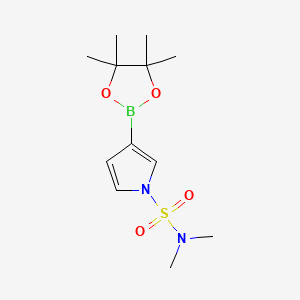
![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)
